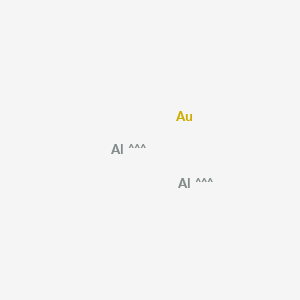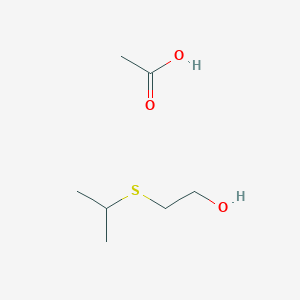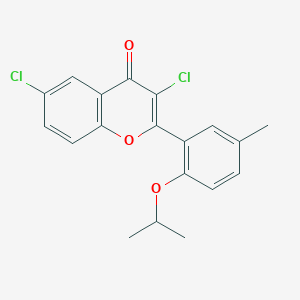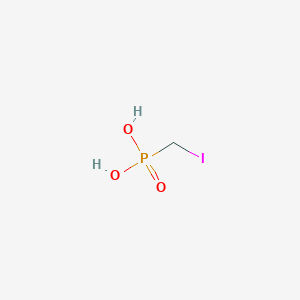
(2,4,5-Trichlorophenyl) furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,5-Trichlorophenyl) furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a carboxylate group and a phenyl ring substituted with three chlorine atoms at positions 2, 4, and 5
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Trichlorophenyl) furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with (2,4,5-trichlorophenyl) methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2,4,5-Trichlorophenyl) furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
類似化合物との比較
(2,4-Dichlorophenyl) furan-2-carboxylate: Lacks one chlorine atom compared to (2,4,5-Trichlorophenyl) furan-2-carboxylate.
(3,4,5-Trichlorophenyl) furan-2-carboxylate: Has a different substitution pattern on the phenyl ring.
(2,4,5-Trichlorophenyl) furan-3-carboxylate: The carboxylate group is positioned differently on the furan ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
6270-29-7 |
|---|---|
分子式 |
C11H5Cl3O3 |
分子量 |
291.5 g/mol |
IUPAC名 |
(2,4,5-trichlorophenyl) furan-2-carboxylate |
InChI |
InChI=1S/C11H5Cl3O3/c12-6-4-8(14)10(5-7(6)13)17-11(15)9-2-1-3-16-9/h1-5H |
InChIキー |
IMHATZBSQRHLIE-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)


silane](/img/structure/B14726699.png)







